molecular formula C13H8BrF3S B8000459 1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene

1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B8000459
M. Wt: 333.17 g/mol
InChI Key: XTEYXMLSGNGPKX-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and sulfur atoms attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves multiple steps. One common synthetic route includes the nucleophilic aromatic substitution reaction. For instance, starting with a difluorobenzene derivative, bromination can be achieved using bromine or a brominating agent under controlled conditions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.

    Medicine: It may serve as a precursor in the synthesis of drugs that target specific enzymes or receptors.

    Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are specific to the reaction conditions and the reagents used .

Comparison with Similar Compounds

1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene can be compared with other halogenated aromatic compounds, such as:

The uniqueness of this compound lies in its specific combination of halogen and sulfur atoms, which provides distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methylsulfanyl]-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3S/c14-9-2-1-8(13(17)3-9)7-18-12-5-10(15)4-11(16)6-12/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEYXMLSGNGPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CSC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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